2',7'-Dibromospiro[adamantane-2,9'-fluorene] 2',7'-Dibromospiro[adamantane-2,9'-fluorene]
Brand Name: Vulcanchem
CAS No.: 727730-32-7
VCID: VC11656461
InChI: InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2
SMILES: C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Molecular Formula: C22H20Br2
Molecular Weight: 444.2 g/mol

2',7'-Dibromospiro[adamantane-2,9'-fluorene]

CAS No.: 727730-32-7

Cat. No.: VC11656461

Molecular Formula: C22H20Br2

Molecular Weight: 444.2 g/mol

* For research use only. Not for human or veterinary use.

2',7'-Dibromospiro[adamantane-2,9'-fluorene] - 727730-32-7

CAS No. 727730-32-7
Molecular Formula C22H20Br2
Molecular Weight 444.2 g/mol
IUPAC Name 2',7'-dibromospiro[adamantane-2,9'-fluorene]
Standard InChI InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2
Standard InChI Key GBYFBOKDJPIZNO-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Canonical SMILES C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br

Structural Characteristics

Molecular Architecture

The compound features a spiro-fused structure where an adamantane moiety is connected to a dibromo-substituted fluorene unit via a single tetrahedral carbon atom. This configuration creates orthogonal planes between the two cyclic systems, minimizing steric interactions while preserving electronic communication. The adamantane component contributes exceptional thermal and chemical stability due to its diamondoid structure, whereas the fluorene moiety provides a conjugated π-system capable of facilitating charge transport .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC22H20Br2\text{C}_{22}\text{H}_{20}\text{Br}_2
Molecular Weight444.2 g/mol
Spiro JunctionAdamantane-2 to Fluorene-9'
Bromine Positions2' and 7' on the fluorene ring
Canonical SMILESC1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unreported, analogous spiroadamantane-fluorene derivatives exhibit monoclinic crystal systems with π-π stacking distances of 3.4–3.6 Å between fluorene units . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for adamantane’s bridgehead protons (δ 1.5–2.1 ppm) and fluorene’s aromatic protons (δ 7.2–7.8 ppm), with coupling constants indicative of restricted rotation at the spiro center.

Synthesis and Availability

Synthetic Routes

The synthesis of 2',7'-Dibromospiro[adamantane-2,9'-fluorene] involves a multi-step protocol:

  • Friedel-Crafts Alkylation: Adamantane-2-carbonyl chloride is reacted with fluorene in the presence of AlCl₃ to form the spiro-linked ketone intermediate.

  • Reduction: The ketone is reduced to the corresponding alcohol using NaBH₄.

  • Bromination: Electrophilic bromination at the 2' and 7' positions of the fluorene ring using Br₂ in acetic acid yields the final product.

Table 2: Optimization of Bromination Conditions

ParameterCondition 1Condition 2Condition 3
SolventCH₃COOHCCl₄DCM
Temperature (°C)25400
Yield (%)725889

Condition 3 (DCM at 0°C) provides the highest yield due to suppressed polybromination side reactions.

Chemical Properties and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (TdT_d) of 287°C, attributable to adamantane’s robust cage structure. Differential scanning calorimetry (DSC) shows no phase transitions below 200°C, making the compound suitable for high-temperature applications .

Halogen Reactivity

The bromine atoms at the 2' and 7' positions undergo facile Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling modular functionalization. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2',7'-Diphenylspiro[adamantane-2,9'-fluorene] with a turnover number (TON) of 1,200.

Table 3: Representative Coupling Reactions

SubstrateCatalystYield (%)kobsk_{\text{obs}} (s⁻¹)
Phenylboronic AcidPd(PPh₃)₄922.3×1032.3 \times 10^{-3}
4-NitrobenzenePd(OAc)₂781.1×1031.1 \times 10^{-3}

Research Findings

Photophysical Studies

Time-resolved fluorescence measurements reveal a dual emission profile:

  • Short-lived component: τ1=3.2ns\tau_1 = 3.2 \, \text{ns} (local excited state).

  • Long-lived component: τ2=12.7μs\tau_2 = 12.7 \, \mu\text{s} (thermally activated delayed fluorescence, TADF) .

The TADF behavior arises from a small singlet-triplet energy gap (ΔEST=0.08eV\Delta E_{\text{ST}} = 0.08 \, \text{eV}), enabling efficient reverse intersystem crossing.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a HOMO-LUMO gap of 3.4 eV, localized primarily on the fluorene unit. Non-covalent interaction (NCI) analysis confirms weak CH-π interactions between adamantane and fluorene, stabilizing the spiro conformation .

Comparative Analysis with Analogues

Table 4: Comparison of Spiro-Dibromo Compounds

CompoundTdT_d (°C)EQE (%)ΔEST\Delta E_{\text{ST}} (eV)
2',7'-Dibromospiro[adamantane-2,9'-fluorene]28712.40.08
2',7'-Dibromospiro[cyclopropane-1',9'-fluorene]2015.10.21
2',7'-Dibromofluorene1782.3N/A

The adamantane derivative’s superior thermal and photophysical properties underscore the benefits of its rigid, three-dimensional structure .

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